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Compound of Interest

Compound Name: 5-Methoxyindan

CAS No.: 5111-69-3

Cat. No.: B1585329 Get Quote

Introduction & Structural Context
In drug development and forensic analysis, the indan scaffold (2,3-dihydro-1H-indene) is a

critical pharmacophore. The position of substituents on the aromatic ring profoundly influences

biological activity. For instance, 5-methoxyindan is a key precursor for the synthesis of

psychoactive aminoindans (e.g., 5-IAI, MEAI), whereas its regioisomer 4-methoxyindan yields

derivatives with significantly different pharmacological profiles.

This guide focuses on the differentiation of the two aromatic regioisomers:

5-Methoxyindan: Substituents arranged in a 1,2,4-trisubstituted benzene pattern (relative to

the aromatic ring).[1]

4-Methoxyindan: Substituents arranged in a 1,2,3-trisubstituted benzene pattern.

Note: While aliphatic isomers (1-methoxyindan and 2-methoxyindan) exist, they are easily

distinguished by the unique chemical shifts of the methine proton on the saturated ring ($ \delta

$ 4.5–5.0 ppm). This guide prioritizes the more challenging aromatic distinction.

Theoretical Basis of Differentiation
The differentiation relies on the symmetry and coupling patterns of the aromatic protons.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1585329?utm_src=pdf-interest
https://www.benchchem.com/product/b1585329?utm_src=pdf-body
https://www.benchchem.com/product/b1585329?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature 5-Methoxyindan 4-Methoxyindan

Substitution Pattern
1,2,4-Trisubstituted

(Asymmetric)
1,2,3-Trisubstituted (Vicinal)

Aromatic Protons 3 (H4, H6, H7) 3 (H5, H6, H7)

Proton Connectivity
One isolated proton (H4) +

Two adjacent (H6, H7)

Three consecutive protons

(H5-H6-H7)

Symmetry Low Low (but distinct coupling)

Spectroscopic Analysis
A. Proton NMR ( H NMR)
This is the definitive method for identification. The coupling constants (

) and multiplicity provide a "fingerprint" for the substitution pattern.

5-Methoxyindan (1,2,4-Pattern)
H4 (Ar-H): Appears as a singlet (or doublet with very small meta-coupling,

Hz). This proton is isolated from the others by the methoxy group and the ring fusion.

H6 (Ar-H): Appears as a doublet of doublets (dd) or doublet. It couples strongly with H7 (

Hz) and weakly with H4.

H7 (Ar-H): Appears as a doublet (d) (

Hz).

Key Diagnostic: Look for a singlet in the aromatic region.[2]

4-Methoxyindan (1,2,3-Pattern)
H6 (Ar-H): The central proton. It couples to both neighbors (H5 and H7). Appears as a triplet

(t) or doublet of doublets (

Hz).
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H5 & H7 (Ar-H): Both appear as doublets (d) flanking the triplet.

Key Diagnostic: Look for a continuous 3-spin system (Doublet – Triplet – Doublet). No singlet

is present.

B. Infrared Spectroscopy (IR)
IR is useful for rapid screening, specifically in the "fingerprint region" (600–900 cm

) where C-H out-of-plane (OOP) bending occurs.

5-Methoxyindan: Shows two distinct bands characteristic of 1,2,4-substitution:[1]

800–860 cm

: Two adjacent hydrogens.

860–900 cm

: One isolated hydrogen.

4-Methoxyindan: Shows a strong band characteristic of 1,2,3-substitution:

750–800 cm

: Three adjacent hydrogens.

C. Mass Spectrometry (MS)
While fragmentation patterns are similar (Molecular Ion

), the intensity ratios can differ. However, MS is generally insufficient for definitive regioisomer
assignment without a reference standard.

Common Fragments:

133 (M - CH

),

105 (M - C
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H

O).

Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra to resolve aromatic coupling.

Solvent Selection: Use CDCl

(Chloroform-d) for standard analysis. If peaks overlap, switch to DMSO-d

or Acetone-d

to shift the solvent matrix effects.

Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent. Ensure the solution is

clear and free of paramagnetic impurities (filter if necessary).

Acquisition Parameters:

Frequency:

300 MHz (400+ MHz recommended for clear splitting).

Scans: 16–64 scans.[3]

Relaxation Delay (D1):

1.0 second to ensure accurate integration.

Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correction. Calibrate

TMS to 0.00 ppm or residual CHCl

to 7.26 ppm.

Protocol 2: IR Sample Preparation
Objective: Capture clear OOP bending vibrations.
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Liquid Samples: Place 1 drop of the neat oil between two NaCl or KBr plates (thin film

method).

Solid Samples: Mix 1-2 mg of sample with 100 mg dry KBr powder. Grind to a fine powder

and press into a transparent pellet.

Scan: Collect 16 scans at 4 cm

resolution. Background correct against air.

Data Summary Table
Parameter 5-Methoxyindan 4-Methoxyindan

H NMR Aromatic Region
Singlet (H4) + AB System (H6,

H7)

Triplet (H6) + Two Doublets

(H5, H7)

Coupling Constants (

)

Hz (Ortho)

Hz (Meta)

Hz

Hz

IR OOP Bending

~815 cm

(Strong), ~880 cm

(Med)

~770 cm

(Strong)

C NMR (Ipso)

C-O carbon shielded by ortho-

H? No, check C-O position

relative to fusion.

C-O carbon is adjacent to

fusion.

Decision Logic & Workflow
The following diagram illustrates the logical workflow for identifying the isomer based on

spectral data.
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Unknown Methoxyindan Sample

Acquire 1H NMR Spectrum
(Aromatic Region 6.5 - 7.5 ppm)

Is there an isolated Singlet (s)?

Identify as:
5-Methoxyindan
(1,2,4-Pattern)

Yes

Is there a Triplet (t)
flanked by Doublets?

No

Confirmatory IR Check:
Look for OOP bands

Identify as:
4-Methoxyindan
(1,2,3-Pattern)

Yes

Band at ~815 & 880 cm-1

If 5-OMe

Band at ~770 cm-1

If 4-OMe

Click to download full resolution via product page

Caption: Logical workflow for distinguishing 4- and 5-methoxyindan using NMR and IR

markers.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1585329?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Tutar, A., et al. (2009). "Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone

Derivatives." Synthetic Communications. (Discusses 5-methoxyindan structure and NMR

data).

OpenStax Chemistry. "Spectroscopy of Aromatic Compounds." Organic Chemistry.

(Standard reference for 1,2,3- vs 1,2,4-trisubstituted benzene IR/NMR patterns).

National Institute of Standards and Technology (NIST). "Mass Spectrum of Indan

derivatives." NIST Chemistry WebBook. (General reference for mass spectral fragmentation

of indans).

LibreTexts Chemistry. "Infrared Spectroscopy Absorption Table." (Reference for Out-of-Plane

C-H bending frequencies).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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